An In-depth Technical Guide to 1-Cyanoethyl Benzoate: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 1-Cyanoethyl Benzoate: Properties, Synthesis, and Reactivity
This guide provides a comprehensive technical overview of 1-cyanoethyl benzoate, a versatile organic compound with significant potential as a synthetic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and reactive profile of this molecule, grounding all claims in authoritative sources.
Molecular Identity and Physicochemical Characteristics
1-Cyanoethyl benzoate, also known as benzaldehyde cyanohydrin benzoate, is an ester of benzoic acid and lactonitrile. Its structure incorporates three key functional groups: a phenyl ring, an ester linkage, and a nitrile group. Critically, the carbon atom alpha to the cyano group is a stereocenter, meaning the molecule exists as a pair of enantiomers. This chirality is of paramount importance in stereoselective synthesis, a cornerstone of modern pharmaceutical development.
Caption: Chemical structure of 1-Cyanoethyl benzoate.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-cyanoethyl benzoate | [1] |
| CAS Number | 3478-24-8 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Canonical SMILES | CC(C#N)OC(=O)C1=CC=CC=C1 | [1] |
| InChIKey | BZGABXLMIUKVPA-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 3 |[1] |
Synthesis and Mechanistic Considerations
The synthesis of cyanohydrin esters like 1-cyanoethyl benzoate is most effectively achieved through the reaction of an aldehyde with an acyl cyanide.[3] This approach is often superior to a two-step process (cyanohydrin formation followed by esterification) as it bypasses the need to isolate the often unstable cyanohydrin intermediate.[4]
Causality in Synthesis Design
The choice of a one-pot cyanobenzoylation is driven by efficiency and safety. Acyl cyanides, such as benzoyl cyanide, serve as both the cyanide source and the acylating agent. The reaction mechanism is believed to involve the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of the aldehyde.[5] In aprotic solvents like DMSO, this reaction can proceed smoothly without the need for an explicit acid or base catalyst.[3] The solvent itself may play a role in activating the reagents. The resulting cyanohydrin alkoxide is then immediately trapped by the benzoyl group. This strategy prevents the reverse reaction (retro-Strecker reaction), which can be a significant issue with unstable cyanohydrins, thereby ensuring a high yield of the desired ester.[4]
Caption: General workflow for the synthesis of 1-Cyanoethyl benzoate.
Representative Experimental Protocol: Cyanobenzoylation of Benzaldehyde
This protocol is a representative methodology based on established principles of cyanohydrin ester synthesis and should be adapted and optimized for specific laboratory conditions.[3]
-
Preparation: To a flame-dried, 100 mL four-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzaldehyde (10.0 mmol, 1.06 g).[6]
-
Solvent Addition: Add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask and stir the solution under a nitrogen atmosphere.
-
Reagent Addition: Add benzoyl cyanide (11.0 mmol, 1.44 g) dropwise to the stirring solution at room temperature over 10 minutes.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted benzoyl cyanide and benzoic acid, followed by a wash with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-cyanoethyl benzoate.
Note on Stereochemistry: This non-catalyzed reaction will produce a racemic mixture of (R)- and (S)-1-cyanoethyl benzoate. For enantioselective synthesis, the addition of a chiral catalyst, such as a chiral amino thiourea or an oxazaborolidinium salt, would be required.[7] The use of enzymes like (R)-hydroxynitrile lyase is also a well-established method for producing enantiomerically enriched cyanohydrins, which could then be esterified.[8][9]
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-cyanoethyl benzoate stems from the orthogonal reactivity of its ester and nitrile functional groups. It serves as a stable, protected form of a chiral cyanohydrin, allowing for selective transformations at either functional group.
-
Ester Hydrolysis: Under basic (e.g., NaOH) or acidic (e.g., HCl) conditions, the ester linkage can be cleaved to yield benzoic acid and lactonitrile (2-hydroxypropanenitrile). This deprotection strategy is fundamental to unmasking the cyanohydrin moiety for further reactions.
-
Nitrile Group Transformations: The nitrile group is a versatile synthon that can be converted into other valuable functional groups.[10]
-
Hydrolysis: Strong acidic or basic conditions will hydrolyze the nitrile to a carboxylic acid, yielding 2-(benzoyloxy)propanoic acid.
-
Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), forming 2-(benzoyloxy)propan-1-amine. This opens pathways to a wide range of nitrogen-containing compounds.
-
Cycloaddition: The nitrile can participate in [3+2] cycloaddition reactions with azides (e.g., sodium azide) to form tetrazoles, which are important bioisosteres of carboxylic acids in medicinal chemistry.[10]
-
Caption: Key reaction pathways of 1-Cyanoethyl benzoate.
Applications in Research and Drug Development
While direct applications of 1-cyanoethyl benzoate are not extensively documented, its structural motifs are highly relevant in pharmaceutical synthesis. The related isomer, methyl 3-(1-cyanoethyl)benzoate, is a key intermediate in an economical and environmentally favorable route to Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[10][11][12][13]
The primary utility of 1-cyanoethyl benzoate for a researcher is as a versatile building block:
-
Protected Cyanohydrin: It provides a stable, crystalline handle for introducing the α-hydroxy nitrile functionality into a molecule.
-
Chiral Precursor: Asymmetric synthesis of one enantiomer of 1-cyanoethyl benzoate would provide access to enantiopure building blocks for complex target molecules.
-
Scaffold for Library Synthesis: The distinct reactivity of the ester and nitrile groups allows for divergent synthesis, enabling the creation of a library of related compounds for screening in drug discovery programs.
Safety and Handling
According to the Globally Harmonized System (GHS) classification provided to the European Chemicals Agency (ECHA), 1-cyanoethyl benzoate is considered hazardous.[1]
Table 2: GHS Hazard Information for 1-Cyanoethyl Benzoate
| Hazard Code | Description | Class |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
| H335 | May cause respiratory irritation | STOT SE (Category 3) |
Source: European Chemicals Agency (ECHA)[1]
Handling Recommendations:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.[14]
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
1-Cyanoethyl benzoate is a multifunctional organic compound whose value lies in its potential as a synthetic intermediate. Its combination of an ester, a nitrile, and a chiral center makes it a compelling building block for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, especially through modern methods like catalyst-free cyanobenzoylation, and its distinct reactivity profile allows researchers to strategically incorporate this versatile molecule into their synthetic designs.
References
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LookChem. (n.d.). m-(1-Cyanoethyl)benzoic acid | 5537-71-3. Retrieved from [Link]
- Google Patents. (n.d.). KR100598271B1 - Method for preparing 3-(1-cyanoalkyl) benzoic acid.
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Google Patents. (n.d.). CN105037127A - Preparation method for ketoprofen.
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National Center for Biotechnology Information. (n.d.). 1-Cyanoethyl benzoate. PubChem Compound Database. Retrieved from [Link]
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Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka. Retrieved from [Link]
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Imamoto, T., et al. (2003). Cyanobenzoylation and Hydrocyanation of Aldehydes with Benzoyl Cyanide Using No Catalyst. Organic Letters, 5(13), 2291-2293. [Link]
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Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved from [Link]
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ResearchGate. (n.d.). Conversion of benzaldehyde and HCN into its corresponding chiral cyanohydrin.... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Cyanohydrins. Retrieved from [Link]
- Google Patents. (n.d.). US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins.
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]
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Quora. (2019). What is the solution for benzaldehyde + HCN?. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of benzaldehyde cyanohydrin. Retrieved from [Link]
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